Bis(11-hydroxyundecyl) disulfide
CAS No.: 119438-02-7
Cat. No.: VC20867453
Molecular Formula: C22H46O2S2
Molecular Weight: 406.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119438-02-7 |
---|---|
Molecular Formula | C22H46O2S2 |
Molecular Weight | 406.7 g/mol |
IUPAC Name | 11-(11-hydroxyundecyldisulfanyl)undecan-1-ol |
Standard InChI | InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 |
Standard InChI Key | QDDVALINJKRSDC-UHFFFAOYSA-N |
SMILES | C(CCCCCO)CCCCCSSCCCCCCCCCCCO |
Canonical SMILES | C(CCCCCO)CCCCCSSCCCCCCCCCCCO |
Chemical Structure and Properties
Structural Characteristics
Bis(11-hydroxyundecyl) disulfide consists of two 11-carbon chains, each terminated with a hydroxyl (-OH) group, connected through a central disulfide (-S-S-) bond. The molecular formula is C₂₂H₄₆O₂S₂, with a molecular weight of approximately 418.72 g/mol . The compound's structure can be represented as HO-(CH₂)₁₁-S-S-(CH₂)₁₁-OH.
Physical Properties
The compound typically appears as a white solid at room temperature. Its physical properties are influenced by both the hydrophilic hydroxyl termini and the hydrophobic alkyl chains. The presence of hydroxyl groups enables hydrogen bonding interactions, affecting solubility in polar solvents, while the long alkyl chains contribute to its behavior in non-polar environments.
Table 1: Physical Properties of Bis(11-hydroxyundecyl) disulfide
Property | Value |
---|---|
Molecular Weight | 418.72 g/mol |
Physical State | White solid |
Solubility | Soluble in ethanol, dichloromethane; limited solubility in water |
Symmetry | C₂ symmetry (symmetric structure) |
Chemical Properties
The disulfide bond represents the reactive center of the molecule, capable of undergoing reduction to form thiols or oxidation to form more oxidized sulfur species. The terminal hydroxyl groups can participate in esterification reactions, as demonstrated in synthesis procedures where these groups are modified with other functional moieties .
Synthesis Methods
Laboratory Preparation
According to documented synthetic procedures, Bis(11-hydroxyundecyl) disulfide can be prepared through oxidative coupling of 11-mercapto-1-undecanol. A detailed synthesis procedure is described in scientific literature, where an iodine solution in ethanol is added dropwise to a stirring solution of 11-mercapto-1-undecanol . The reaction proceeds as follows:
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11-mercapto-1-undecanol (3.11 g, 15.25 mmol) is dissolved in 40 ml of ethanol
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An iodine solution (2.5 g, 10 mmol) in 20 ml of ethanol is added dropwise to the stirring solution
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The white crude material is filtered and washed with ethanol
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The residue is recrystallized from ethanol
This procedure yields the disulfide product with an impressive yield of 98% .
Reaction Mechanism
The formation of the disulfide bond occurs through oxidative coupling, where the thiol groups (-SH) of two 11-mercapto-1-undecanol molecules are oxidized by iodine, resulting in the formation of a disulfide linkage and hydrogen iodide as a byproduct. The general reaction can be represented as:
2 HS-(CH₂)₁₁-OH + I₂ → HO-(CH₂)₁₁-S-S-(CH₂)₁₁-OH + 2 HI
Derivative Synthesis
The terminal hydroxyl groups of Bis(11-hydroxyundecyl) disulfide can be further functionalized to create various derivatives. One documented example involves the synthesis of 11,11'-disulfanediylbis(undecane-11,1-diyl) bis(2-bromo-2-methylpropanoate), which serves as an ATRP (Atom Transfer Radical Polymerization) initiator . This synthesis involves:
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Reaction of Bis(11-hydroxyundecyl) disulfide (0.7 g, 1.72 mmol) with triethylamine (0.57 ml, 4.13 mmol) in dichloromethane at 0°C
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Dropwise addition of α-bromoisobutyryl bromide (0.51 ml, 4.13 mmol)
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Addition of DMAP (42 mg, 0.34 mmol) as a catalyst
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The mixture is stirred at 40°C for 24 hours
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After workup involving hydrolysis with water, washing, and drying over Na₂SO₄, the product is obtained in 95% yield
Applications in Surface Science
Self-Assembled Monolayers
Bis(11-hydroxyundecyl) disulfide is particularly valuable for creating self-assembled monolayers (SAMs) on metal surfaces, especially gold. When exposed to gold surfaces, the disulfide bond can break to form thiolate-gold bonds, anchoring the molecules to the surface. The terminal hydroxyl groups then extend outward, creating a hydrophilic surface that can be further functionalized.
Surface Modification
The presence of terminal hydroxyl groups makes Bis(11-hydroxyundecyl) disulfide an excellent platform for surface modification. These functional groups can undergo various reactions to introduce desired functionalities onto the surface. For instance, the hydroxyl groups can be esterified with various acyl halides to introduce different functional groups, as demonstrated in the synthesis of the ATRP initiator described earlier .
Applications in Nanotechnology
In nanomaterial research, disulfides like Bis(11-hydroxyundecyl) disulfide can be used to stabilize metal nanoparticles. The strong affinity of sulfur for metals such as gold allows these compounds to serve as capping agents, controlling nanoparticle size and preventing aggregation. This application is analogous to the use of thiolate-functionalized ionic liquids in stabilizing gold nanoparticles, as mentioned in research on nanoparticle synthesis .
Comparative Analysis with Related Compounds
Comparison with Other Disulfides
Structurally similar compounds include Bis(11-azidoundecyl) disulfide (C₂₂H₄₄N₆S₂, MW: 456.75 g/mol) , which features terminal azido groups instead of hydroxyl groups. The difference in terminal functionality significantly affects the chemical reactivity and potential applications of these compounds.
Table 2: Comparison of Bis(11-hydroxyundecyl) disulfide with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Terminal Group | Key Characteristic |
---|---|---|---|---|
Bis(11-hydroxyundecyl) disulfide | C₂₂H₄₆O₂S₂ | 418.72 | Hydroxyl (-OH) | Hydrophilic termini, hydrogen bonding capability |
Bis(11-azidoundecyl) disulfide | C₂₂H₄₄N₆S₂ | 456.75 | Azido (-N₃) | Click chemistry reactivity, potential for bioconjugation |
Bis(9-hydroxynonyl)disulfide | C₁₈H₃₈O₂S₂ | 362.63 | Hydroxyl (-OH) | Shorter chain length, different packing density in SAMs |
Structure-Property Relationships
The length of the alkyl chain in disulfide compounds significantly affects their properties and behaviors in self-assembled structures. Longer chains, such as the 11-carbon chains in Bis(11-hydroxyundecyl) disulfide, typically result in more ordered and closely packed monolayers due to increased van der Waals interactions between adjacent chains. This is consistent with models based on Israelachvili theory, which accounts for the dependence of nanoparticle size on the alkyl chain length in surfactant-like stabilizers .
Analytical Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing Bis(11-hydroxyundecyl) disulfide and its derivatives. For the ATRP initiator derivative, ¹H NMR data has been reported as follows:
¹H NMR (300MHz, CDCl₃) δ: 4.17 (t, 4H, CH₂-O), 2.68 (t, 4H, CH₂-S), 1.95 (m, 12H, CH₃) and 1.12-1.79 (m, remaining CH₂ protons) .
Surface Analysis Techniques
X-ray Photoelectron Spectroscopy (XPS) is particularly useful for characterizing surfaces modified with Bis(11-hydroxyundecyl) disulfide. XPS can confirm the presence of sulfur-gold bonds and provide information about the orientation and packing of the molecules on the surface. This technique has been applied in studies of polymer brushes tethered to gold surfaces using disulfide initiators .
Research Applications
Polymer Science
Bis(11-hydroxyundecyl) disulfide derivatives, particularly those functionalized as ATRP initiators, have been used in the synthesis of polymer brushes on gold surfaces. These polymer-modified surfaces have applications in areas such as controlled wetting, adhesion, and biocompatibility. Research has demonstrated the use of disulfide initiators for growing poly(dimethylaminoethyl methacrylate) (PDMAEMA) brushes on gold surfaces, which can be used for pH-sensitive positioning of carbon nanotubes .
Biomaterial Interfaces
The ability to form well-defined monolayers with terminal hydroxyl groups makes Bis(11-hydroxyundecyl) disulfide valuable for creating biofunctional interfaces. These hydroxyl-terminated surfaces can be further modified with biomolecules such as proteins, peptides, or carbohydrates to create surfaces with specific biological recognition properties.
Current Developments and Future Perspectives
Emerging Applications
Recent developments in materials science suggest potential new applications for compounds like Bis(11-hydroxyundecyl) disulfide in areas such as:
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Biosensors and bioelectronics, where disulfide-based SAMs can provide controlled interfaces between electronic components and biological systems
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Stimuli-responsive materials, where changes in environmental conditions can trigger changes in surface properties
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Drug delivery systems, where disulfide chemistry can be exploited for controlled release mechanisms
Challenges and Opportunities
Despite its utility, working with Bis(11-hydroxyundecyl) disulfide presents certain challenges, including potential oxidation of the disulfide bond and the need for careful control of reaction conditions during synthesis and functionalization. Future research directions may include developing more efficient synthesis routes, exploring new functionalization strategies, and expanding applications in emerging fields such as nanomedicine and sustainable materials.
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